Quantified Anti-inflammatory Activity: Moderate In Vivo Potency Compared to Positional Isomers
In a standardized in vivo model, 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (designated as compound 6) demonstrates a quantifiable and distinct level of anti-inflammatory activity compared to its closest structural analogs. At a uniform dose of 1 mg/ear in a TPA-induced mouse ear edema model, this meta-nitro substituted chalcone exhibits an inhibition percentage of 52.62 ± 1.37% [1]. This activity is intermediate between the high potency of ortho-nitro substituted analogs (e.g., compound 5: 80.77 ± 2.82%) and the lower activity of the unsubstituted parent chalcone (compound 1: 31.75 ± 1.49%), confirming a position-specific effect [1].
| Evidence Dimension | Anti-inflammatory activity |
|---|---|
| Target Compound Data | 52.62 ± 1.37% inhibition |
| Comparator Or Baseline | Compound 5 (ortho-nitrochalcone): 80.77 ± 2.82% inhibition; Compound 1 (unsubstituted chalcone): 31.75 ± 1.49% inhibition |
| Quantified Difference | 28.15 percentage points lower than ortho-nitrochalcone; 20.87 percentage points higher than unsubstituted chalcone |
| Conditions | TPA-induced mouse ear edema model, single dose of 1 mg/ear, 5 mice per group |
Why This Matters
This quantitative data defines the specific anti-inflammatory potency of the 3-nitro isomer, enabling researchers to select it for studies requiring a moderate level of activity, which may be desirable to avoid the potential toxicity or off-target effects associated with more potent ortho-substituted analogs.
- [1] Hernández-Núñez, E., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Scientia Pharmaceutica, 92(4), 54. View Source
